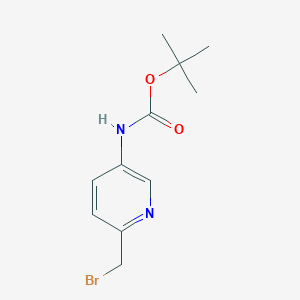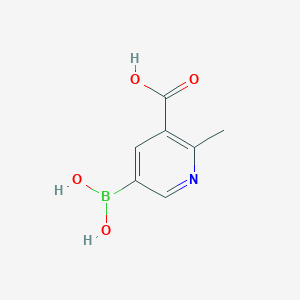![molecular formula C8H6ClIN2 B13024719 4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13024719.png)
4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of chlorine and iodine substituents on the pyrrolo[3,2-c]pyridine core, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,2-c]pyridine core, followed by selective halogenation. The synthetic route can be summarized as follows:
Formation of the Pyrrolo[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize by-products and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove halogen atoms.
Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, amines; typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA); performed in solvents like acetonitrile or dichloromethane.
Reduction: Palladium on carbon, lithium aluminum hydride (LiAlH4); performed in solvents like ethanol or tetrahydrofuran (THF).
Coupling: Palladium catalysts, bases like potassium carbonate (K2CO3); performed in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while coupling reactions with aryl boronic acids produce biaryl compounds .
Scientific Research Applications
4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or receptors. The chlorine and iodine substituents can enhance binding affinity to molecular targets through halogen bonding and hydrophobic interactions . The compound can modulate signaling pathways by interacting with key proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine: Lacks the iodine substituent, which may affect its reactivity and biological activity.
3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine: Lacks the chlorine substituent, potentially altering its chemical properties and applications.
4-Bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine: Similar structure with bromine instead of chlorine, which can influence its reactivity and interactions.
Uniqueness
4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both chlorine and iodine substituents. This dual halogenation provides distinct reactivity patterns and enhances its utility in various chemical reactions and biological applications. The combination of these substituents can improve binding affinity and selectivity in drug design .
Properties
Molecular Formula |
C8H6ClIN2 |
|---|---|
Molecular Weight |
292.50 g/mol |
IUPAC Name |
4-chloro-3-iodo-1-methylpyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H6ClIN2/c1-12-4-5(10)7-6(12)2-3-11-8(7)9/h2-4H,1H3 |
InChI Key |
YGPVKPKXDFQGPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CN=C2Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Methoxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13024656.png)

![4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine](/img/structure/B13024661.png)



![7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B13024678.png)



